(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one
Description
Properties
CAS No. |
646030-85-5 |
|---|---|
Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C18H20N2OS/c21-18-19(11-15-7-3-1-4-8-15)13-17(14-22)20(18)12-16-9-5-2-6-10-16/h1-10,17,22H,11-14H2/t17-/m1/s1 |
InChI Key |
JTKVQYFQTBVXHR-QGZVFWFLSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CS |
Canonical SMILES |
C1C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the benzyl groups: Benzylation reactions are commonly used to introduce benzyl groups at the nitrogen atoms of the imidazolidinone ring.
Addition of the sulfanylmethyl group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one exhibit significant antimicrobial properties. A study focused on the synthesis of novel benzamide derivatives showed that certain analogues demonstrated potent activity against resistant bacterial strains, highlighting the potential for developing new antibiotics from imidazolidinone derivatives .
Case Study:
A series of substituted benzamides were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with sulfanylmethyl groups displayed enhanced activity compared to standard drugs like fluconazole, suggesting that modifications in the imidazolidinone structure can lead to improved antimicrobial agents .
| Compound | MIC (µM) | Comparison Drug | MIC (µM) |
|---|---|---|---|
| W17 | 8.16 | Fluconazole | 16.32 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing the imidazolidinone framework can induce apoptosis in cancer cells.
Case Study:
In vitro studies on human colorectal carcinoma cells demonstrated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, indicating enhanced anticancer activity .
| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| W17 | 4.12 | 5-FU | 7.69 |
Ionic Liquids
The compound's structure allows it to be utilized in the formulation of ionic liquids, which have applications in various fields including catalysis and electrochemistry. Ionic liquids derived from imidazolidinones can enhance solubility and stability of active pharmaceutical ingredients.
Case Study:
Research has shown that ionic liquids composed of imidazolidinone derivatives facilitate better extraction processes in pharmaceutical applications, improving yields and purity of target compounds .
Drug Delivery Systems
The unique properties of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one make it a candidate for drug delivery systems, particularly in targeted therapies where controlled release is crucial.
Case Study:
Recent advancements in nanocarrier systems have incorporated imidazolidinone derivatives to enhance the delivery efficiency of chemotherapeutic agents, demonstrating improved therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Structural and Conformational Analysis
Key Compounds for Comparison:
(4R)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-butyryl-4-tert-butyl-2-imidazolidinone () Substituents: 1-sulfonyl, 3-butyryl, 4-tert-butyl. Configuration: 4R. Findings: X-ray crystallography and semiempirical calculations revealed that bulky substituents (e.g., tert-butyl) at position 4 induce significant steric hindrance, stabilizing specific conformations of the imidazolidinone core . The R-configuration at position 4 further influences the spatial arrangement of substituents. Comparison: The target compound’s 4-(sulfanylmethyl) group is less sterically demanding than a tert-butyl group but introduces a sulfur atom capable of weak coordination or hydrogen bonding. The benzyl groups at positions 1 and 3 may enhance lipophilicity compared to sulfonyl or butyryl substituents.
1-(2-Pyridyl)imidazolidin-2-one Copper(II) Complexes () Substituents: Pyridyl groups at position 1. Coordination Behavior: Acts as a bidentate ligand via pyridine-N and imidazolidinone-O/S atoms in copper(II) complexes. For example, dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) exhibited potent anticancer activity due to its “self-activating” nuclease properties . Comparison: The target compound’s sulfanylmethyl group (thioether) is distinct from thione or oxygen-based ligands. Thioethers are weaker ligands than thiones, which may reduce metal-binding affinity and alter biological activity.
1-(Azin-2-yl)imidazolidin-2-ones () Substituents: Azine rings at position 1. Conformation: Adopt an E-configuration with non-planarity due to steric clashes between azine C3-H and imidazolidinone-O . The R-configuration at position 4 could further modulate conformational preferences.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Features
Key Observations:
- Steric Effects : Bulky substituents (e.g., tert-butyl, benzyl) stabilize specific conformations, while smaller groups like sulfanylmethyl may allow greater flexibility.
- Coordination Chemistry : Thione (C=S) and pyridyl groups enable strong metal coordination, whereas thioethers (C-S-C) are weaker ligands.
- Biological Activity : Copper complexes with thione ligands (e.g., 5j) show anticancer activity, suggesting that modifying the target compound’s sulfur moiety could enhance bioactivity .
Biological Activity
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2OS
- Molecular Weight : 312.4 g/mol
- CAS Number : 646030-85-5
- Structure : The compound features a unique imidazolidinone core with dibenzyl and sulfanylmethyl substituents, which may contribute to its biological activity.
Research indicates that (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one interacts with various biological targets, potentially influencing multiple signaling pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.
- Receptor Binding : Preliminary studies suggest that it could bind to certain receptors, impacting cellular responses.
Biological Activity Overview
Case Studies
-
Antioxidant Activity :
A study assessed the antioxidant capabilities of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one using DPPH and ABTS assays. Results indicated a notable reduction in free radicals, suggesting potential applications in oxidative stress-related conditions. -
Antimicrobial Properties :
In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a therapeutic agent in treating infections. -
Cytotoxic Effects on Cancer Cells :
A recent investigation into the cytotoxic effects on human breast cancer cell lines revealed that (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one induced apoptosis at concentrations above 25 µM. Flow cytometry analysis showed an increase in early apoptotic cells, highlighting its potential as an anti-cancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one:
- Absorption : Predicted to have high intestinal absorption based on structural properties.
- Metabolism : Likely metabolized by liver enzymes; specific pathways require further investigation.
- Toxicity : Initial toxicity studies indicate a favorable safety profile with an LD50 greater than 2000 mg/kg in rodent models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazolidinones are prepared using substrates like 1,3-dimethylimidazolidin-2-one, followed by functionalization with sulfanylmethyl and benzyl groups. Optimization involves adjusting stoichiometry (e.g., 2.5 equivalents of substrate), solvent polarity, and reaction time. Silica gel chromatography with gradients like DCM:MeOH (99.5:0.5 → 98:2) is effective for purification, though yields may remain low (~23%) due to competing side reactions . Alternative routes, such as ninhydrin-based cyclization, could improve efficiency .
Q. Which chromatographic techniques are most effective for purifying (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one, and how do solvent systems influence separation efficiency?
- Methodological Answer : Silica gel chromatography is widely used, with solvent systems tailored to polarity. For imidazolidinone derivatives, gradients of DCM:MeOH (e.g., 99.5:0.5 → 98:2) achieve separation by exploiting differences in hydrophobicity between the target compound and byproducts. Adding 0.1–0.5% acetic acid can improve resolution for polar derivatives. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients may further enhance purity for sensitive applications .
Q. How is the stereochemical configuration at the 4R position confirmed during structural elucidation?
- Methodological Answer : The 4R configuration is verified via X-ray crystallography, which provides unambiguous spatial data. Alternatively, NMR techniques (e.g., NOESY) can detect through-space correlations between the sulfanylmethyl group and adjacent protons. Chiral chromatography or optical rotation measurements may supplement these methods, especially when crystallography data are unavailable .
Advanced Research Questions
Q. What strategies can mitigate byproduct formation during the synthesis of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one?
- Methodological Answer : Byproducts often arise from incomplete substitution or oxidation. Strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) can enhance regioselectivity in sulfanylation .
- Protecting Groups : Temporarily masking reactive sites (e.g., using triisopropylsilyl groups) prevents undesired side reactions .
- Reaction Monitoring : In-situ techniques like TLC or LC-MS identify intermediates, allowing real-time adjustments .
Q. How do electronic and steric effects of the sulfanylmethyl and benzyl groups influence the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : The sulfanylmethyl group (-CH2SH) acts as a strong nucleophile, facilitating thiol-ene or disulfide bond formation. Its electron-withdrawing nature may destabilize the imidazolidinone ring under acidic conditions.
- Steric Effects : Bulky benzyl groups at N1 and N3 hinder access to the carbonyl oxygen, reducing electrophilic reactivity. Computational studies (DFT) can model these effects by calculating charge distribution and steric maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
